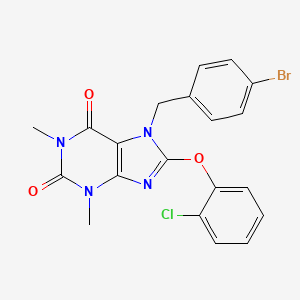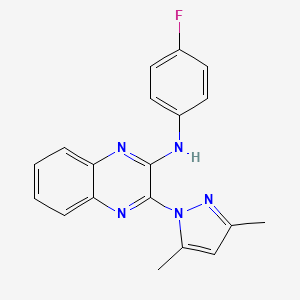![molecular formula C13H14N2O2S B11427286 N-allyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B11427286.png)
N-allyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(PROP-2-EN-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(PROP-2-EN-1-YL)PROPANAMIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Propanamide Group: The propanamide group can be introduced by reacting the benzothiazole derivative with acryloyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final compound is obtained by coupling the intermediate with prop-2-en-1-amine under suitable reaction conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Benzothiazole derivatives are used as ligands in catalytic reactions.
Material Science: These compounds are used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Benzothiazole derivatives exhibit antimicrobial activity against various pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors of enzymes such as tyrosinase and carbonic anhydrase.
Medicine
Anticancer Agents: Some benzothiazole derivatives have shown potential as anticancer agents.
Anti-inflammatory Agents: These compounds can also exhibit anti-inflammatory properties.
Industry
Agriculture: Used as pesticides and herbicides.
Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(PROP-2-EN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
DNA Intercalation: Some benzothiazole derivatives can intercalate into DNA, affecting its function.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole-2-thiol: Used as a corrosion inhibitor.
6-Methyl-2-benzothiazolamine: Exhibits antimicrobial activity.
Uniqueness
3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)-N-(PROP-2-EN-1-YL)PROPANAMIDE is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
3-(2-oxo-1,3-benzothiazol-3-yl)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C13H14N2O2S/c1-2-8-14-12(16)7-9-15-10-5-3-4-6-11(10)18-13(15)17/h2-6H,1,7-9H2,(H,14,16) |
InChI Key |
FYQGSZVQROCVLH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CCN1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethylphenyl)-8-(3-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11427205.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11427208.png)

![3,6-dimethyl-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11427225.png)
![dimethyl 1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11427226.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11427230.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B11427238.png)
![diethyl 1-{1-[(3-methoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11427249.png)

![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B11427258.png)


![4-(3-bromophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11427281.png)
![N-{[4-Butyl-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide](/img/structure/B11427301.png)
